molecular formula C12H8Cl3N3O B024256 N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea CAS No. 97627-27-5

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Cat. No.: B024256
CAS No.: 97627-27-5
M. Wt: 316.6 g/mol
InChI Key: GBOKNHVRVRMECW-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea is a chemical compound belonging to the class of ureas. It is characterized by the presence of a pyridine ring and a trichlorophenyl group attached to a urea moiety.

Preparation Methods

The synthesis of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with isocyanates or carbamates in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Comparison with Similar Compounds

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea can be compared with other similar compounds, such as:

The uniqueness of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea lies in its combination of the pyridine and trichlorophenyl groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, also known by its CAS number 97627-27-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H8Cl3N3O
  • Molecular Weight : 316.57 g/mol
  • Solubility : Soluble in DMSO
  • Melting Point : Data not available

The compound features a pyridine ring and a trichlorophenyl group attached to a urea moiety, which is significant for its biological interactions.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It acts as an inhibitor of Rho-associated protein kinase (ROCK), an important target in various diseases including cancer and cardiovascular disorders . This inhibition is characterized as ATP-competitive.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines by disrupting cellular pathways involved in proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its structural features that allow interaction with microbial targets .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Enzyme InhibitionSelective inhibition of ROCK; affects cell signaling pathways .
Anticancer ActivityDemonstrates cytotoxicity against various cancer cell lines .
Antimicrobial ActivityExhibits potential antimicrobial properties against certain pathogens .

1. Anticancer Activity

A study examined the compound's effect on different cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation.

2. Antimicrobial Efficacy

In vitro tests demonstrated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics, highlighting its potential as a new antimicrobial agent .

3. Enzyme Inhibition Studies

Research focused on the compound's role as a ROCK inhibitor revealed that it binds effectively to the enzyme's active site, leading to reduced activity in cellular assays. This property positions it as a candidate for further development in treating conditions where ROCK is implicated .

Future Directions

The ongoing research into this compound aims to:

  • Further elucidate its mechanisms of action through advanced molecular modeling techniques.
  • Explore its therapeutic applications in oncology and infectious diseases.
  • Investigate the structure-activity relationship to optimize efficacy and reduce toxicity.

Properties

IUPAC Name

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKNHVRVRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587911
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97627-27-5
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminopyridine (500 mg, 3.56 mmol) and 2,4,6-trichlorophenyl isocyanate (503.6 mg, 3.56 mmol 1.0 moleg), were dissolved in toluene, and the mixture was then stirred at 110° C. for 3 hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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